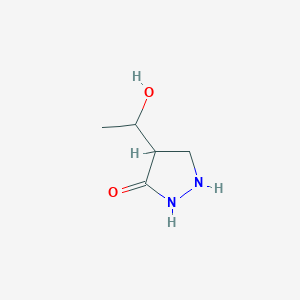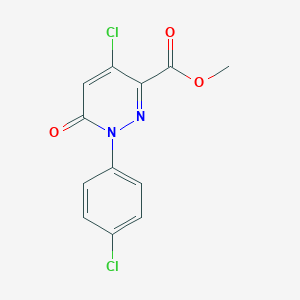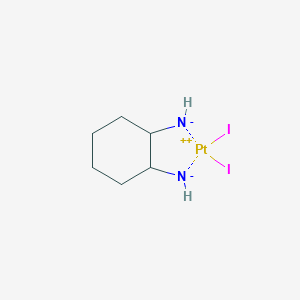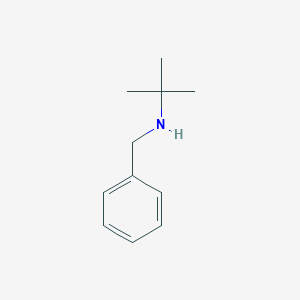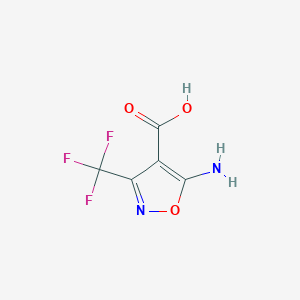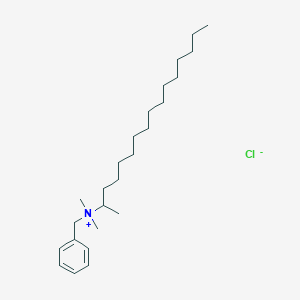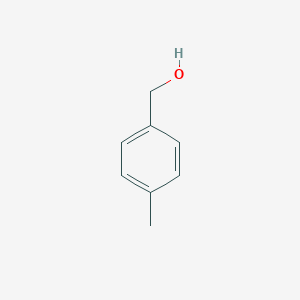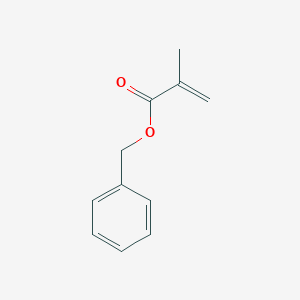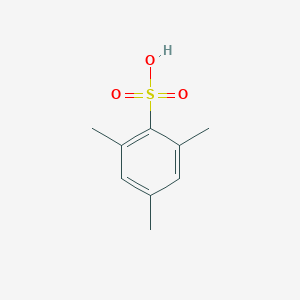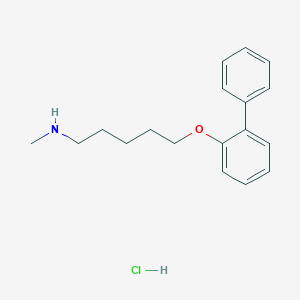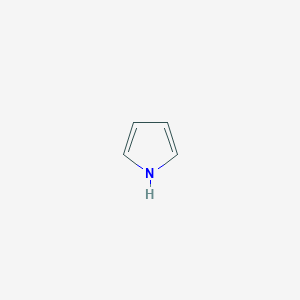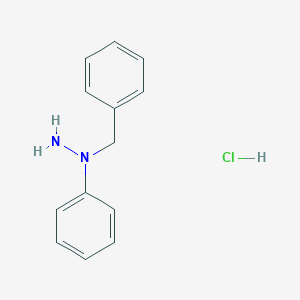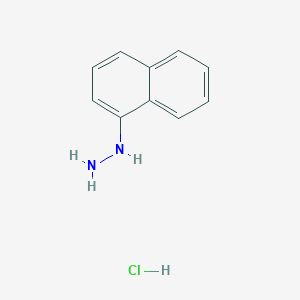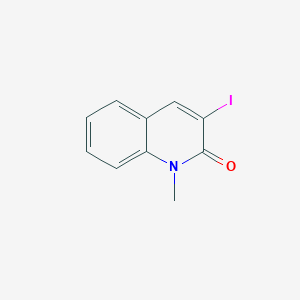
3-Iodo-1-methyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-methyl-2(1H)-quinolinone, also known as IQ, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a quinoline ring and an iodo group. The compound has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-iodo-1-methyl-2(1H)-quinolinone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, including DNA and RNA polymerases, topoisomerases, and kinases. The compound has been shown to inhibit the activity of these enzymes, which may contribute to its potential therapeutic effects.
生化和生理效应
The biochemical and physiological effects of 3-iodo-1-methyl-2(1H)-quinolinone have been extensively studied. The compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 3-iodo-1-methyl-2(1H)-quinolinone in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different properties. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cells and tissues, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of 3-iodo-1-methyl-2(1H)-quinolinone. One area of research is the development of new derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new targets for the compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the compound may be studied further for its potential use as a fluorescent probe for the detection of biological molecules.
合成方法
The synthesis of 3-iodo-1-methyl-2(1H)-quinolinone can be achieved through various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine and a ketone in the presence of an acid catalyst. The Skraup reaction and the Friedländer synthesis both involve the condensation of aniline with a carbonyl compound and an oxidizing agent.
科学研究应用
3-Iodo-1-methyl-2(1H)-quinolinone has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential application in the development of new drugs, as well as its use as a fluorescent probe for the detection of biological molecules. The compound has also been used as a starting material for the synthesis of other heterocyclic compounds.
属性
CAS 编号 |
138037-41-9 |
|---|---|
产品名称 |
3-Iodo-1-methyl-2(1H)-quinolinone |
分子式 |
C10H8INO |
分子量 |
285.08 g/mol |
IUPAC 名称 |
3-iodo-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
InChI 键 |
CRCKGRNETYMWJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
规范 SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
同义词 |
2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



